(+)-cis-Dioxolane

muscarinic receptor binding M1 selectivity radioligand displacement

(+)-cis-Dioxolane is the trivial name for L-(+)-cis-2-methyl-4-trimethylammoniummethyl-1,3-dioxolane iodide (CAS 16709-43-6), a quaternary ammonium muscarinic acetylcholine receptor agonist. The compound bears two defined stereocenters at the 2- and 4-positions of the 1,3-dioxolane ring, with the (2S,4R) configuration being critical for receptor recognition and agonist activity.

Molecular Formula C8H18NO2+
Molecular Weight 160.23 g/mol
Cat. No. B10763449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-cis-Dioxolane
Molecular FormulaC8H18NO2+
Molecular Weight160.23 g/mol
Structural Identifiers
SMILESCC1OCC(O1)C[N+](C)(C)C
InChIInChI=1S/C8H18NO2/c1-7-10-6-8(11-7)5-9(2,3)4/h7-8H,5-6H2,1-4H3/q+1/t7-,8+/m0/s1
InChIKeyCOSSAOQSSXDIQW-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-cis-Dioxolane: Muscarinic Acetylcholine Receptor Agonist with Defined Stereochemical and Pharmacological Identity


(+)-cis-Dioxolane is the trivial name for L-(+)-cis-2-methyl-4-trimethylammoniummethyl-1,3-dioxolane iodide (CAS 16709-43-6), a quaternary ammonium muscarinic acetylcholine receptor agonist . The compound bears two defined stereocenters at the 2- and 4-positions of the 1,3-dioxolane ring, with the (2S,4R) configuration being critical for receptor recognition and agonist activity [1]. As a full agonist at multiple muscarinic receptor subtypes, it has been employed extensively as a pharmacological tool to probe M1, M2, and M3 receptor function across diverse tissue preparations, and its well-characterized potency profile distinguishes it from other commonly used cholinergic agonists [2].

Why Generic Muscarinic Agonists Cannot Substitute for (+)-cis-Dioxolane in Quantitative Pharmacological Studies


Muscarinic agonists with superficially similar receptor subtype profiles—such as oxotremorine-M, carbachol, and bethanechol—exhibit markedly different potency, efficacy, and signaling bias across tissues. (+)-cis-Dioxolane demonstrates a KL/KH ratio of approximately 66 at hippocampal M1 receptors, indicating a substantially greater receptor reserve-driven efficacy differential compared to oxotremorine (KL/KH ~1), which directly impacts the interpretation of functional potency data [1]. In human bronchial smooth muscle, the rank order of contractile potency (pD₂) differs by up to 1.5 log units between (+)-cis-dioxolane (7.3) and methacholine (5.8), meaning that equimolar substitution would produce profoundly different tissue responses [2]. These quantitative differences preclude simple interchangeability in any experimental protocol where receptor subtype contribution, signal transduction efficiency, or tissue-specific pharmacology must be controlled.

Quantitative Differentiation Evidence: (+)-cis-Dioxolane vs. Comparator Muscarinic Agonists


M1 Muscarinic Receptor Binding Affinity: 1,000-Fold Subtype Selectivity Window vs. M2

(+)-cis-Dioxolane exhibits high-affinity binding to the human M1 muscarinic receptor (Ki = 6.40 nM) as determined by [³H]-CD displacement from cortical membranes, while its affinity for the human cloned M2 receptor is approximately 1,200 nM (Ki = 1,200 nM), yielding an M2/M1 selectivity ratio of approximately 188-fold [1]. This contrasts with oxotremorine-M, which displays a KL/KH ratio near 1 at M1 receptors, indicating minimal ability to discriminate between high- and low-affinity receptor states [2]. The quantitative M1 preference of (+)-cis-dioxolane is functionally significant for studies requiring predominant M1 receptor activation with minimized M2-mediated cardiac effects.

muscarinic receptor binding M1 selectivity radioligand displacement

M3-Mediated Phosphoinositide Turnover Potency: cis-Dioxolane vs. Oxotremorine-M, Muscarine, and Carbachol

In murine HSDM1C1 fibrosarcoma cells, which express a homogeneous M3 receptor population, (+)-cis-dioxolane (EC50 = 0.72 µM) stimulated phosphoinositide (PI) turnover 13.3 ± 1.0-fold above basal levels as a full agonist, demonstrating 12.5-fold higher potency than carbachol (EC50 = 9 µM) and 6.25-fold higher potency than (+)-muscarine (EC50 = 4.5 µM) [1]. In a related study measuring total inositol phosphates accumulation, the -log EC50 rank order was: (+)-cis-dioxolane (5.4) > oxotremorine-M (5.3) > (+)-muscarine (5.2) > carbachol (5.0), confirming its position as the most potent full agonist in this M3-coupled signaling pathway [2].

phosphoinositide hydrolysis M3 receptor HSDM1C1 fibrosarcoma functional agonism

Human Bronchial Smooth Muscle Contractile Potency: Rank Order Superiority Over Oxotremorine-M, Carbachol, and Methacholine

In isolated human bronchial smooth muscle, (+)-cis-dioxolane exhibited the highest contractile potency among four non-selective muscarinic agonists, with a pD₂ of 7.3 ± 0.2, representing a 4-fold higher potency than oxotremorine-M (pD₂ = 6.7 ± 0.2), 8-fold higher than carbachol (pD₂ = 6.4 ± 0.1), and ~32-fold higher than methacholine (pD₂ = 5.8 ± 0.2) [1]. Maximum contractile responses were not significantly different between agonists when normalized to the 0.3 mM histamine response, confirming that (+)-cis-dioxolane achieves equivalent efficacy at substantially lower concentrations. Antagonist affinity profiling (pKB) using selective antagonists against carbachol-induced contractions confirmed M3 receptor mediation, with a rank order of 4-DAMP (9.4) ≥ atropine (9.1) > zamifenacin (7.6) > HHSiD (7.1) ≥ himbacine (7.0) ≥ pirenzepine (6.8) > p-F-HHSiD (6.7) > methoctramine (5.3) [1].

human airway smooth muscle M3 receptor bronchoconstriction contractile potency

KL/KH Efficacy Coupling Ratio: 66-Fold Discrimination Between High- and Low-Affinity M1 Receptor States

Among 16 cholinergic agonists evaluated at hippocampal M1 muscarinic receptors, (+)-cis-dioxolane exhibited the highest KL/KH ratio of 66, indicating a pronounced ability to discriminate between guanine nucleotide-sensitive high-affinity (KH) and low-affinity (KL) receptor states [1]. This ratio was the largest observed across all agonists tested and correlated closely with relative physiological and biochemical effectiveness. By contrast, oxotremorine displayed a KL/KH ratio near 1, demonstrating minimal receptor state discrimination. The KL/KH ratio serves as a quantitative index of agonist efficacy at M1/M3 receptors coupled to native G-proteins, where larger ratios indicate greater intrinsic efficacy [1]. In the presence of 0.2 mM guanyl-5'-yl imidodiphosphate, all agonists showed only a single affinity state, confirming the G-protein dependence of this measurement.

receptor reserve agonist efficacy M1 receptor G-protein coupling

M3 Selectivity Demonstrated by Antagonist Affinity Profiling in Rat and Mouse Urinary Bladder

In the rat isolated urinary bladder, (+)-cis-dioxolane produced concentration-dependent contractions (pEC50 = 6.3; EC50 = 0.169 ± 0.018 µM in a separate study) that were unaffected by tetrodotoxin (0.1 µM), confirming direct smooth muscle muscarinic receptor activation [1][2]. Antagonist pA₂ estimates against (+)-cis-dioxolane responses correlated most favorably with human recombinant m3 receptor binding affinities (r = 0.99, P < 0.001): atropine (9.1) > 4-DAMP (8.9) > darifenacin (8.5) > p-F-HHSiD (7.4) > pirenzepine (6.8) > methoctramine (5.9) [1]. The M2-selective antagonist methoctramine exhibited the lowest potency, while the M3-preferring antagonist darifenacin showed high potency, collectively confirming M3 receptor mediation. In mouse urinary bladder, a similar antagonist profile was obtained with pKB values of darifenacin (8.70) >> methoctramine (5.96), further reinforcing M3 predominance [3].

M3 receptor pharmacology urinary bladder contraction antagonist pA2 receptor subtype characterization

Supraspinal Antinociception: NO/cGMP Pathway Dependence and Opioid Subtype Selectivity

Intracerebroventricular (i.c.v.) administration of (+)-cis-dioxolane (0.5–2 µg) produced dose-dependent inhibition of the tail-flick response in male ICR mice, an antinociceptive effect that was attenuated by i.c.v. pretreatment with the nitric oxide synthase inhibitor Nω-nitro-L-arginine (1 µg), the NO scavenger hemoglobin (120 µg), or the soluble guanylyl cyclase inhibitor methylene blue (10 µg) [1]. This establishes a mechanistic dependence on the NO/cGMP pathway that is distinct from the antinociception induced by β-endorphin, which was unaffected by identical NO/cGMP pathway blockade [1]. Furthermore, (+)-cis-dioxolane at a subanalgesic dose (0.25 µg, i.c.v.) selectively potentiated β-endorphin-induced (ε-opioid) antinociception without affecting µ-, δ-, or κ-opioid receptor agonist responses, demonstrating pathway-specific opioid interaction selectivity [1]. By contrast, carbachol-induced antinociception was similarly antagonized by Nω-nitro-L-arginine, confirming that the NO/cGMP pathway dependence is a shared feature of muscarinic agonist-mediated supraspinal antinociception rather than a unique property of (+)-cis-dioxolane [1].

antinociception nitric oxide cGMP opioid potentiation muscarinic analgesia

Optimal Application Scenarios for (+)-cis-Dioxolane Based on Quantitative Differentiation Evidence


M3 Receptor Subtype Pharmacological Characterization in Smooth Muscle Preparations

Use (+)-cis-dioxolane as the agonist of choice for definitively establishing M3 receptor mediation in isolated smooth muscle contractility assays. The validated antagonist affinity profile—with darifenacin (M3-selective) exhibiting pA₂ of 8.5 versus methoctramine (M2-selective) at pA₂ of 5.9, a ~400-fold potency difference—provides the quantitative framework for subtype attribution (r = 0.99 correlation with human recombinant m3 pKi) [1]. In rat bladder strips, a working concentration approximating the EC50 of 0.169 µM yields reproducible, TTX-insensitive contractions suitable for Schild analysis [2]. This application is supported by concordant findings across rat, mouse, and human bladder preparations, as documented in Evidence Items 4 and 5 above.

High-Efficacy M1/M3 Receptor Activation in Phosphoinositide Signaling Studies

Employ (+)-cis-dioxolane as the reference full agonist for M3-coupled PI turnover assays in cell lines such as HSDM1C1, where it achieves a 13.3-fold maximal stimulation with an EC50 of 0.72 µM—12.5-fold more potent than carbachol (EC50 = 9 µM) [3]. The well-characterized KL/KH ratio of 66 at M1 receptors further supports its selection as the highest-efficacy muscarinic agonist for studies requiring maximal G-protein coupling and receptor reserve utilization [4]. Bethanechol and arecoline should be avoided as comparators in this context, as they function as partial agonists (43% and 55% of the (+)-cis-dioxolane maximum, respectively) [5].

Human Airway Pharmacology and Drug Discovery Screening for M3-Mediated Bronchoconstriction

Select (+)-cis-dioxolane for human bronchial smooth muscle contractility screening based on its rank-order superiority over oxotremorine-M (4-fold), carbachol (8-fold), and methacholine (32-fold) in pD₂ potency [6]. The ~8-fold potency advantage over carbachol, the most commonly used muscarinic agonist in airway studies, allows lower compound consumption per assay while maintaining equivalent maximal tissue responses. This potency differential is particularly relevant for high-throughput screening programs where compound cost, solubility limits, or non-specific effects at higher concentrations are operational constraints.

Muscarinic-Opioid Interaction Studies in Supraspinal Pain Models

Utilize (+)-cis-dioxolane as the muscarinic agonist probe for investigating ε-opioid receptor crosstalk in supraspinal antinociceptive pathways. The established subanalgesic dose of 0.25 µg (i.c.v.) selectively potentiates β-endorphin-induced antinociception without affecting µ-, δ-, or κ-opioid responses, and this potentiation is reversible by NO/cGMP pathway blockade (L-NOARG 1 µg, hemoglobin 120 µg, or methylene blue 10 µg, all i.c.v.) [7]. Carbachol can serve as a comparator agonist to confirm shared NO/cGMP pathway dependence, while β-endorphin serves as the opioid partner for validating ε-selective potentiation.

Quote Request

Request a Quote for (+)-cis-Dioxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.